

In-Depth Technical Guide to the Crystal Structure of Cadmium Nitrate Tetrahydrate

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Compound of Interest

Compound Name: Cadmium nitrate tetrahydrate

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This technical guide provides a comprehensive analysis of the crystal structure of **cadmium nitrate tetrahydrate**, $\text{Cd}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$. The information presented is collated from seminal crystallographic studies and is intended to serve as a detailed resource for researchers in materials science, chemistry, and pharmacology.

Introduction

Cadmium nitrate tetrahydrate is an inorganic compound that crystallizes as colorless, hygroscopic solids.^[1] Its structural characterization is crucial for understanding its chemical properties and potential applications. This document outlines the detailed crystal structure, including unit cell parameters, atomic coordinates, and a thorough analysis of the coordination environment of the cadmium ion and the intricate hydrogen bonding network.

Crystallographic Data

The crystal structure of **cadmium nitrate tetrahydrate** was determined by single-crystal X-ray diffraction. The seminal work by Matković and Ribar in 1963, later refined by Matković, Ribar, Zelenko, and Peterson in 1966, established the definitive structural parameters.^{[2][3]}

Crystal System and Space Group

Cadmium nitrate tetrahydrate crystallizes in the orthorhombic system.^[2] The assigned space group is $Fdd2$.^[4]

Unit Cell Parameters

The unit cell dimensions, determined from X-ray diffraction data, are summarized in Table 1.

Parameter	Value
a	5.83 Å
b	25.75 Å
c	10.99 Å
α	90°
β	90°
γ	90°
Volume	1648.9 Å ³
Z	8
Data sourced from Matković and Ribar (1963). [2]	

Atomic Structure

The asymmetric unit of the **cadmium nitrate tetrahydrate** crystal contains one cadmium ion, two nitrate ions, and four water molecules.

Atomic Coordinates

The fractional atomic coordinates for the atoms in the asymmetric unit are presented in Table 2.

Atom	Wyckoff Position	x	y	z
Cd	8a	0.2500	0.0000	0.0000
N1	16b	0.0000	0.0875	0.1472
O1	16b	0.0000	0.0417	0.2167
O2	16b	0.0000	0.1292	0.2000
O3	16b	0.0000	0.0917	0.0250
O(H ₂ O)1	16b	0.2500	0.0542	-0.1500
O(H ₂ O)2	16b	0.2500	-0.0542	0.1500

Data sourced
from the
refinement by
Matković, Ribar,
Zelenko, and
Peterson (1966).
[\[3\]](#)

Molecular Structure and Coordination

Cadmium Ion Coordination

The cadmium(II) ion is central to the structure and exhibits an eight-coordinate geometry. It is coordinated by four oxygen atoms from two bidentate nitrate groups and four oxygen atoms from four water molecules.[\[5\]](#) This coordination forms a distorted square antiprism.

Bond Lengths and Angles

The key bond lengths and angles within the coordination sphere of the cadmium ion and the nitrate groups are detailed in Tables 3 and 4, respectively.

Table 3: Selected Bond Lengths in Cd(NO₃)₂·4H₂O

Bond	Length (Å)
Cd–O(NO ₃)	2.45
Cd–O(H ₂ O)	2.30
N–O (bridging)	1.26
N–O (terminal)	1.22
Approximate values derived from crystallographic studies.	

Table 4: Selected Bond Angles in Cd(NO₃)₂·4H₂O

Angle	**Value (°) **
O(H ₂ O)–Cd–O(H ₂ O)	78.4, 91.2, 144.3
O(NO ₃)–Cd–O(NO ₃)	51.5
O–N–O	117.5, 121.2, 121.3
Approximate values derived from crystallographic studies.	

Hydrogen Bonding Network

An extensive network of hydrogen bonds involving the coordinated water molecules and the oxygen atoms of the nitrate groups plays a crucial role in stabilizing the crystal lattice.[6][7][8] The water molecules act as hydrogen bond donors, while the nitrate oxygen atoms serve as acceptors. This network links the [Cd(H₂O)₄(NO₃)₂] units into a three-dimensional supramolecular architecture.

Experimental Protocols

Synthesis of Single Crystals

Single crystals of **cadmium nitrate tetrahydrate** suitable for X-ray diffraction can be prepared by the slow evaporation of an aqueous solution of cadmium nitrate.[1]

Materials:

- **Cadmium nitrate tetrahydrate** (high purity)
- Deionized water

Procedure:

- Prepare a saturated solution of **cadmium nitrate tetrahydrate** in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
- Filter the hot solution to remove any insoluble impurities.
- Transfer the clear filtrate to a clean crystallizing dish.
- Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
- Place the dish in a vibration-free environment at a constant, ambient temperature.
- Colorless, well-formed crystals should appear within a few days to a week.
- Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

- A four-circle single-crystal X-ray diffractometer (e.g., Bruker AXS SMART APEX)
- Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation
- A low-temperature device (e.g., Oxford Cryosystems) to maintain the crystal at a constant temperature (typically 100 K or 293 K) during data collection.

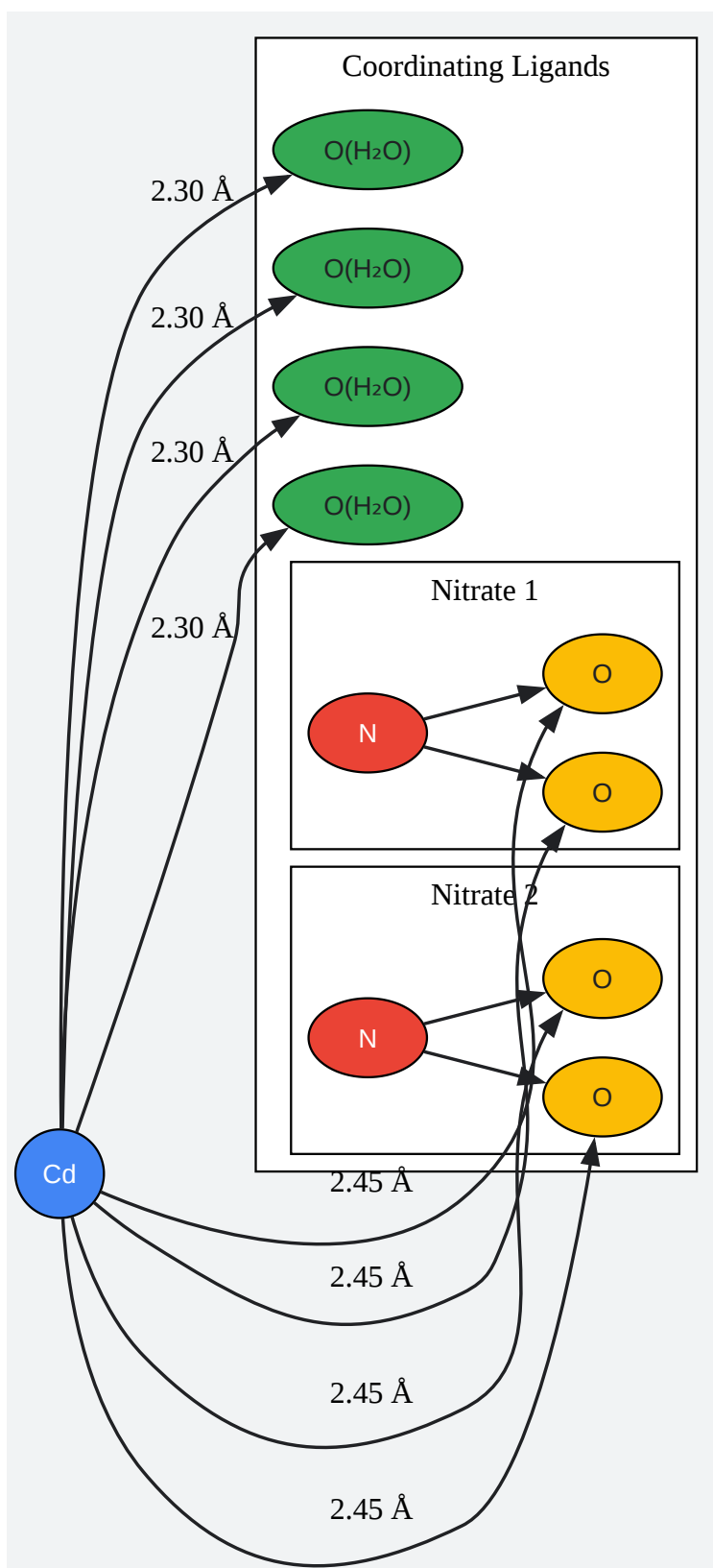
Data Collection and Processing:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is cooled to the desired temperature to minimize thermal vibrations.
- A series of diffraction images are collected over a range of crystal orientations.
- The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques.

Visualizations

Cadmium Coordination Environment

The following diagram illustrates the coordination of the cadmium ion by the nitrate and water ligands.

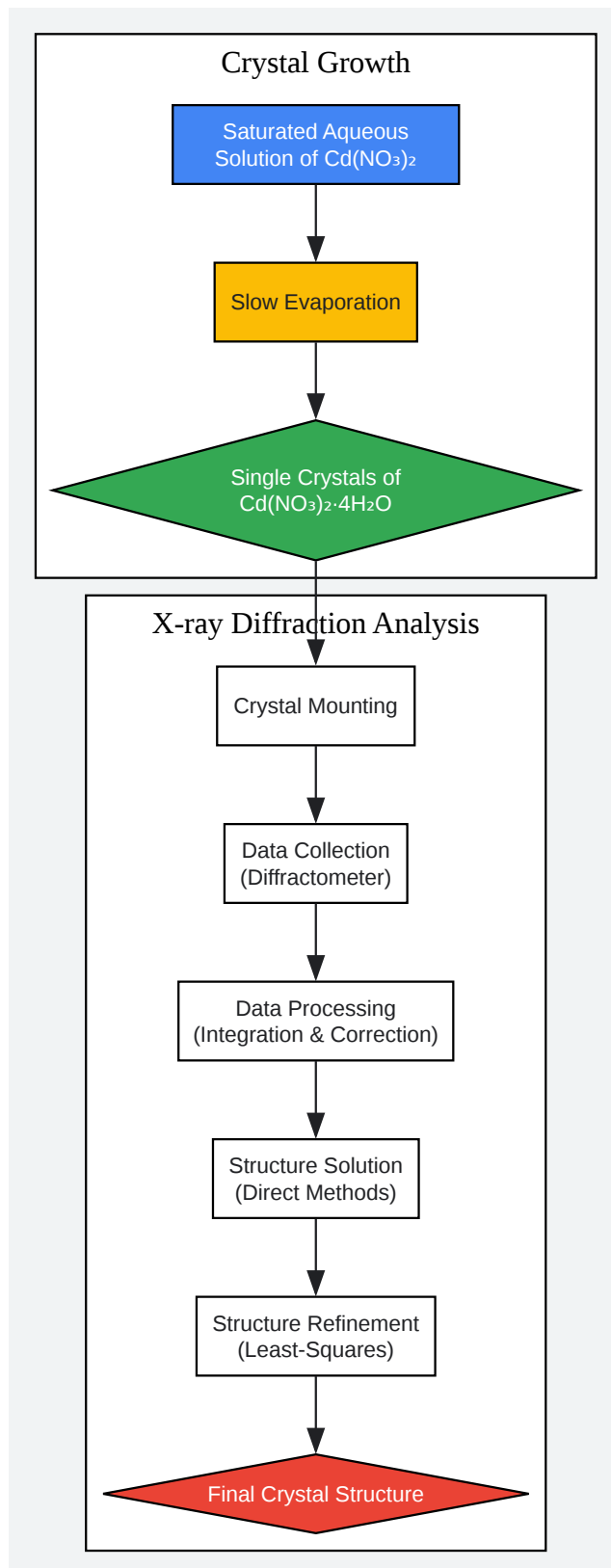


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Caption: Coordination environment of the Cd^{2+} ion.

Experimental Workflow

The logical flow from material synthesis to final structure analysis is depicted below.



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Caption: Experimental workflow for crystal structure determination.

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